2-Trifluoromethoxyphenoxyacetic acid
Overview
Description
2-Trifluoromethoxyphenoxyacetic acid: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenoxyacetic acid moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethoxy group imparts distinct physicochemical characteristics, such as increased lipophilicity and metabolic stability, making it an attractive candidate for research and development in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethoxyphenoxyacetic acid typically involves the introduction of the trifluoromethoxy group onto a phenoxyacetic acid backbone. One common method includes the reaction of 2-hydroxyphenoxyacetic acid with trifluoromethyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction facilitates the substitution of the hydroxyl group with the trifluoromethoxy group, yielding the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the purification of intermediates and the use of efficient catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoromethoxyphenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethoxy group to a trifluoromethyl group.
Substitution: The phenoxyacetic acid moiety can undergo nucleophilic substitution reactions, where the trifluoromethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of trifluoromethoxybenzoic acid.
Reduction: Formation of trifluoromethylphenoxyacetic acid.
Substitution: Formation of various substituted phenoxyacetic acids.
Scientific Research Applications
2-Trifluoromethoxyphenoxyacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Trifluoromethoxyphenoxyacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes and interact with intracellular proteins. This interaction can modulate enzyme activity, inhibit specific metabolic pathways, and alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-Trifluoromethoxybenzoic acid
- 2-Trifluoromethylphenoxyacetic acid
- 2-Methoxyphenoxyacetic acid
Comparison: 2-Trifluoromethoxyphenoxyacetic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties compared to similar compounds. For example, 2-Trifluoromethoxybenzoic acid lacks the phenoxyacetic acid moiety, resulting in different reactivity and applications. Similarly, 2-Methoxyphenoxyacetic acid, with a methoxy group instead of a trifluoromethoxy group, exhibits lower lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[2-(trifluoromethoxy)phenoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c10-9(11,12)16-7-4-2-1-3-6(7)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEUACPDEJYYST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)O)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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